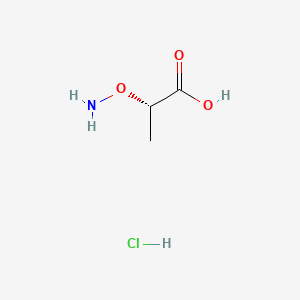![molecular formula C22H24ClN3O2S B2818494 N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-60-5](/img/new.no-structure.jpg)
N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a drug, etc.) and its role or use .
Synthesis Analysis
The synthesis of a compound involves the chemical reactions used to create it. This can include the starting materials, the reagents used, the conditions under which the reaction is carried out (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It can also include the compound’s stability under various conditions, its reactivity, and its spectroscopic properties .科学的研究の応用
Subheading Antimicrobial Applications of Quinazolines
Quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed promising antibacterial and antifungal activities against various microbes such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings highlight the potential of quinazolines in antimicrobial applications (Desai, Shihora, & Moradia, 2007).
Hydrolytic Opening of the Quinazoline Ring
Subheading Chemical Transformations and Reactions
Research on the hydrolytic opening of the quinazoline ring in quinazoline derivatives revealed new insights into their chemical behavior. Such studies contribute to a deeper understanding of the chemical properties of quinazolines and their potential applications in various scientific fields (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Studies on 4(1H)-Quinazolinones
Subheading Derivatization and Chemical Analysis
Investigations into the derivatizations of quinazolinones, specifically focusing on their ethoxycarbonyl group, have provided valuable insights into the chemical behavior and possible applications of these compounds. Such research enhances our understanding of quinazolinones and their potential in scientific research (Ozaki, Yamada, & Oine, 1983).
A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents
Subheading Combining Quinazolines for Enhanced Applications
Research on combining quinazolinones with 4-thiazolidinones has shown that such compounds exhibit significant in vitro antibacterial and antifungal activities against various microbes. This indicates a potential for developing novel antimicrobial agents using these combinations (Desai, Dodiya, & Shihora, 2011).
Synthesis of Thienoquinolines
Subheading Expanding the Scope of Quinazoline Derivatives
Research into the synthesis of thienoquinolines, a novel heterocycle, from quinazoline derivatives has opened new avenues in chemical research. This study contributes to the expansion of available quinazoline-based compounds for various scientific applications (Awad, Abdel-rahman, & Bakhite, 1991).
作用機序
Safety and Hazards
特性
CAS番号 |
421590-60-5 |
|---|---|
分子式 |
C22H24ClN3O2S |
分子量 |
429.96 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H24ClN3O2S/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29) |
InChIキー |
NBZCTTSNEFOXPN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


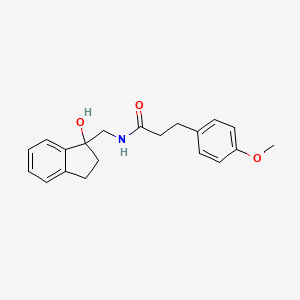

![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)
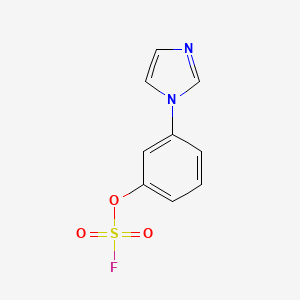
![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)
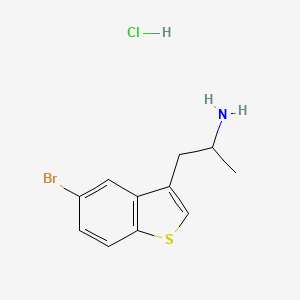

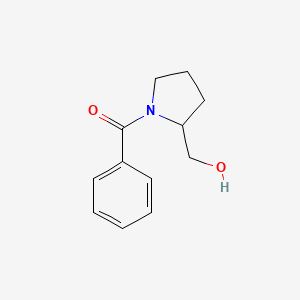
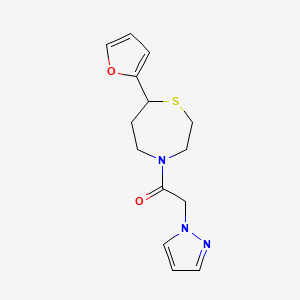
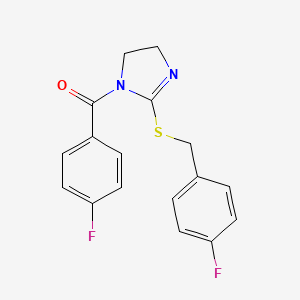
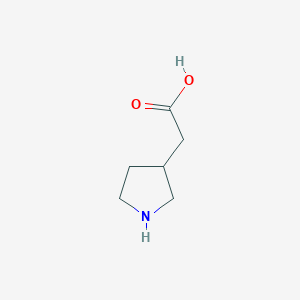
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
